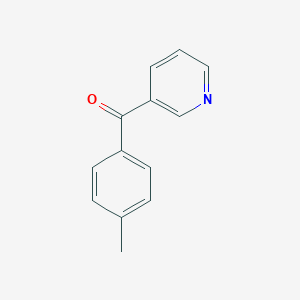

3-(4-Methylbenzoyl)pyridine

Overview

Description

3-(4-Methylbenzoyl)pyridine is a chemical compound with the CAS Number: 34950-04-4 . It has a molecular weight of 197.24 . The physical form of this compound is a powder .

Synthesis Analysis

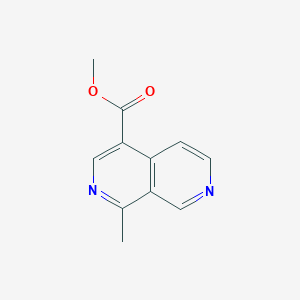

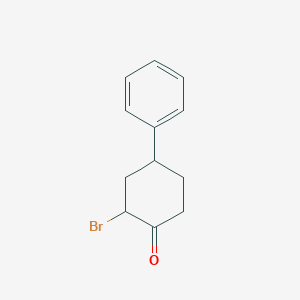

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular structure of 3-(4-Methylbenzoyl)pyridine is C14H13NO . The InChI of the compound is InChI=1S/C14H13NO/c1-10-3-5-12 (6-4-10)14 (16)13-9-15-8-7-11 (13)2/h3-9H,1-2H3 .Physical And Chemical Properties Analysis

3-(4-Methylbenzoyl)pyridine is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .Scientific Research Applications

Medicinal Chemistry: Antitubercular Agents

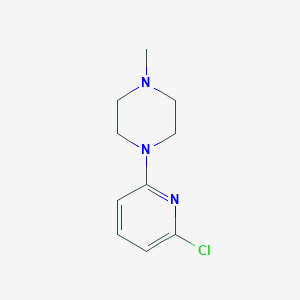

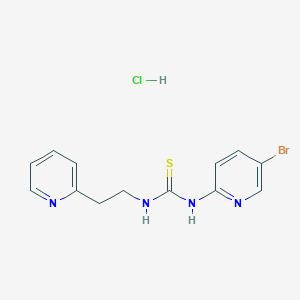

3-(4-Methylbenzoyl)pyridine: has been explored for its potential in medicinal chemistry, particularly as a scaffold for antitubercular agents. Researchers have synthesized a library of pyrazolo[3,4-b]pyridines, which are structurally related to 3-(4-Methylbenzoyl)pyridine, and demonstrated promising antitubercular activity . These compounds have shown effectiveness against the Mycobacterium tuberculosis H37Rv strain, indicating the potential of 3-(4-Methylbenzoyl)pyridine derivatives in tuberculosis treatment.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, 3-(4-Methylbenzoyl)pyridine serves as a versatile building block for the construction of complex heterocyclic compounds. It is used in reactions such as Suzuki coupling and other cross-coupling reactions to synthesize various biologically active molecules . Its stability and reactivity make it a valuable component in the synthesis of diverse organic compounds.

Industrial Applications: Reference Standards

The compound is utilized in industrial applications, particularly as a reference standard in pharmaceutical testing. Its well-defined structure and properties allow for accurate calibration and validation of analytical methods, ensuring the reliability of pharmaceutical products.

Analytical Chemistry: Chemosensors

In analytical chemistry, derivatives of 3-(4-Methylbenzoyl)pyridine are investigated for their use as chemosensors. These compounds can be designed to detect specific ions or molecules, providing a valuable tool for qualitative and quantitative analysis in various environmental and biological media .

Material Science: Corrosion Inhibitors

Research in material science has identified the potential of 3-(4-Methylbenzoyl)pyridine derivatives as corrosion inhibitors. These compounds can protect metallic materials from degradation in corrosive environments, which is crucial for extending the lifespan of industrial machinery and infrastructure .

Environmental Science: Nanozymes

Lastly, in the field of environmental science, nanozymes, which are inorganic nanoparticles with enzyme-like properties, have been studied for pollutant detection and treatment. While not directly related to 3-(4-Methylbenzoyl)pyridine , the research on nanozymes highlights the growing interest in developing innovative materials for environmental applications, which could include derivatives of the compound in future studies .

Safety and Hazards

properties

IUPAC Name |

(4-methylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYOXSPZUWEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491175 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl(p-tolyl)methanone | |

CAS RN |

34950-04-4 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)